molecular formula C12H13BrO4 B140665 Hiburipyranone CAS No. 134419-24-2

Hiburipyranone

Cat. No.: B140665
CAS No.: 134419-24-2
M. Wt: 301.13 g/mol
InChI Key: ABYJQBOBODIJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hiburipyranone is a natural product of significant interest in biomedical research, originally isolated from a marine sponge in the genus Psamminocinia . This compound has demonstrated notable cytotoxic activity , making it a valuable tool for researchers investigating novel oncology pathways and therapeutic candidates . Studies indicate that this compound exhibits cytotoxicity against various tumor cell lines, with its bioactivity profile positioning it as a promising scaffold for exploring new mechanisms of action in cancer biology . As a research tool, this compound is utilized in fundamental cell biology, pharmaceutical discovery programs for its antitumor potential, and chemical ecology studies due to its marine origin. This product is labeled "For Research Use Only" (RUO) . It is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals, and it must not be administered to humans . Researchers are responsible for ensuring compliance with all applicable regulations and institutional guidelines for the safe handling and use of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134419-24-2

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

7-bromo-6,8-dihydroxy-3-propyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C12H13BrO4/c1-2-3-7-4-6-5-8(14)10(13)11(15)9(6)12(16)17-7/h5,7,14-15H,2-4H2,1H3

InChI Key

ABYJQBOBODIJHJ-UHFFFAOYSA-N

SMILES

CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O

Canonical SMILES

CCCC1CC2=CC(=C(C(=C2C(=O)O1)O)Br)O

Origin of Product

United States

Isolation and Structural Characterization of Natural Hiburipyranone

Sources and Isolation Protocols from Mycale adhaerens Marine Sponges

Hiburipyranone was first reported in 1991 by Fusetani and his team, who isolated it from the marine sponge Mycale adhaerens. thieme-connect.comsibran.ruthieme-connect.com This sponge, collected in Japanese waters, is the primary known natural source of the compound. thieme-connect.com The isolation of this compound from the sponge biomass involves standard extraction and chromatographic techniques.

The general procedure begins with the extraction of the wet or lyophilized sponge material using organic solvents, typically methanol (B129727) followed by a solvent partition with ethyl acetate (B1210297) or chloroform, to obtain a crude extract containing a complex mixture of metabolites. This extract is then subjected to a series of chromatographic steps to separate the components based on their polarity and size. These purification steps commonly include silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), often on reversed-phase columns, to yield the pure compound. The structure of this compound was ultimately established through detailed spectroscopic analysis. uni-hannover.de

Advanced Spectroscopic Methods for Structural Elucidation

The definitive structure of this compound was elucidated using a combination of sophisticated spectroscopic techniques. Each method provided crucial pieces of information that, when combined, revealed the molecule's complete atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the carbon framework and the arrangement of protons in this compound. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allowed for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum reveals the presence of aromatic protons, a methine proton adjacent to an oxygen atom, and a propyl side chain. The ¹³C NMR spectrum confirms the presence of 12 carbon atoms, including those of a carbonyl group (lactone), an aromatic ring, and the aliphatic side chain. The spectral data from synthetic this compound was confirmed to be identical to that of the natural product. tandfonline.com

Below are the detailed NMR data for this compound.

¹H NMR Spectral Data of this compound (Data corresponds to synthetic material confirmed to be identical to the natural product)

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J in Hz)
34.69dd11.2, 3.2
4a3.03dd16.8, 3.2
4b2.92dd16.8, 11.2
57.14s
1'1.83m
2'1.55m
3'0.98t7.4
6-OH6.44s
8-OH11.02s

¹³C NMR Spectral Data of this compound (Data corresponds to synthetic material confirmed to be identical to the natural product)

PositionChemical Shift (δ) (ppm)
1168.1
376.2
433.7
4a139.6
5108.8
6156.9
7101.9
8162.2
8a101.4
1'35.8
2'18.3
3'13.8

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), likely utilizing techniques such as Fast Atom Bombardment (HR-FABMS), was used to determine the exact mass of the this compound molecule. This measurement is crucial for establishing the elemental composition. The analysis yielded a molecular formula of C₁₂H₁₃BrO₄, which was consistent with the data obtained from NMR spectroscopy. uerj.br This formula indicates a total of six degrees of unsaturation, accounted for by the aromatic ring, the carbonyl group, and the heterocyclic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was employed to identify the key functional groups present in the this compound structure. The IR spectrum displays characteristic absorption bands that confirm the presence of hydroxyl groups, a lactone carbonyl, and an aromatic ring. The spectral data of the synthetic compound was found to be identical to that of the natural isolate. tandfonline.com

Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3430O-H stretching (hydroxyl groups)
1645C=O stretching (lactone carbonyl)
1585C=C stretching (aromatic ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the chromophore system. msu.edubbec.ac.in For this compound, the chromophore is the substituted dihydroxy-bromobenzopyranone system. This conjugated system absorbs UV light at specific wavelengths, which is characteristic of the dihydroisocoumarin scaffold. nih.gov The UV spectrum helped to confirm the nature of the aromatic and carbonyl systems within the molecule.

Chiroptical Methods for Absolute Configuration Assignment

The this compound molecule possesses a single stereocenter at the C-3 position, making it a chiral compound. The initial isolation by Fusetani et al. noted its optical activity, reporting a specific rotation of [α]D -2.3° (c 0.028, MeOH), but the absolute configuration was not determined at that time. tandfonline.com

The definitive assignment of the absolute configuration was achieved later through total synthesis. In 1998, Uchida and colleagues synthesized both enantiomers of this compound. researchgate.net By comparing the optical properties of the synthetic enantiomers with the natural product, they unequivocally determined that natural this compound has the (R)-configuration at the C-3 center. researchgate.net This assignment is crucial for understanding the molecule's specific three-dimensional structure.

Synthetic Methodologies for Hiburipyranone and Its Stereoisomers

Strategies for Racemic Total Synthesis of Hiburipyranone

The creation of a racemic mixture, containing equal amounts of both enantiomers of this compound, has been accomplished through several total synthesis campaigns.

Exploration of Retrosynthetic Pathways and Key Disconnections

Retrosynthetic analysis is a strategic approach where a target molecule is deconstructed into simpler, commercially available precursors. sinica.edu.tw For racemic this compound, a common retrosynthetic plan involves disconnecting the molecule at key bonds to reveal logical precursors. A primary disconnection targets the 5,6-dihydro-2H-pyran-2-one ring system. orgsyn.orgnih.gov This often leads back to a linear δ-hydroxy-β-ketoester or a similar acyclic precursor, which can be cyclized to form the heterocyclic core. Further disconnections on the side chains simplify the molecule into basic building blocks that can be assembled using established organic reactions like aldol (B89426) condensations, Wittig reactions, or Grignard additions. sinica.edu.tw

Stereocontrol Challenges in Racemic Synthesis

A primary hurdle in the racemic synthesis of this compound is the control of relative stereochemistry. The molecule contains multiple stereocenters, and ensuring the correct spatial arrangement of substituents on the dihydropyranone ring is critical. For instance, achieving the desired cis or trans relationship between substituents at the C2 and C6 positions of the pyranone ring requires careful diastereoselective control. whiterose.ac.ukmdpi.com Reactions like conjugate additions to dihydropyranone precursors or cyclization reactions must be optimized to favor the formation of the desired diastereomer over others. whiterose.ac.uknih.gov The lack of inherent stereochemical bias in achiral systems means that reaction conditions must be finely tuned to influence the transition states and achieve the correct relative stereochemistry. escholarship.org

Representative Synthetic Sequences and Reaction Conditions

A representative strategy for constructing the core structure of this compound involves the synthesis of a 5,6-dihydro-2H-pyran-2-one derivative. One general approach utilizes a cyclization of an appropriate acyclic precursor. For example, a δ-hydroxy-β-ketoester can undergo an acid- or base-catalyzed intramolecular reaction to form the pyranone ring. The subsequent introduction of substituents can be achieved through various transformations.

StepReaction TypeReactantsReagents and ConditionsProduct
1CondensationA β-ketoester and an aldehydeBase (e.g., NaH, LDA) followed by acid/heatAcyclic precursor (e.g., δ-hydroxy-β-ketoester)
2Cyclization/LactonizationAcyclic precursorAcid catalyst (e.g., p-TsOH) or baseSubstituted 5,6-dihydro-2H-pyran-2-one
3Conjugate AdditionDihydropyranone derivativeOrganocuprates (e.g., R₂CuLi)Racemic this compound core structure

This table outlines a generalized sequence. Specific conditions vary depending on the exact substituents required for the final this compound molecule.

Asymmetric Synthesis of this compound Enantiomers

To obtain enantiomerically pure versions of this compound, chemists employ asymmetric synthesis, which introduces chirality in a controlled manner. york.ac.ukwikipedia.org

Application of Chiral Catalysis in Stereoselective Routes

Chiral catalysts are central to asymmetric synthesis, as they create a chiral environment that directs a reaction to favor one enantiomeric product. chiralpedia.comnumberanalytics.com In the synthesis of this compound enantiomers, chiral catalysts can be used for key transformations such as asymmetric hydrogenations, aldol reactions, or epoxidations. organic-chemistry.orglibretexts.org These catalysts, which can be metal complexes with chiral ligands or small organic molecules (organocatalysts), interact with the substrate to lower the activation energy for the formation of one enantiomer over the other, resulting in a product with high enantiomeric excess. wikipedia.orgnumberanalytics.com

Utilization of Sharpless Asymmetric Dihydroxylation as a Key Step

A highly effective and frequently used method for establishing stereocenters is the Sharpless asymmetric dihydroxylation. encyclopedia.pubrroij.commdpi.comnih.gov This reaction converts a prochiral alkene into a vicinal diol with a predictable and high degree of enantioselectivity. encyclopedia.pubrroij.com In several total syntheses of this compound, this reaction has been a cornerstone of the strategy. researchgate.netuic.edu An alkene precursor is synthesized and then subjected to the Sharpless dihydroxylation conditions to install two adjacent hydroxyl groups, which sets the absolute stereochemistry for subsequent steps. The resulting chiral diol is then elaborated through further reactions to complete the synthesis of the target enantiomer. researchgate.net

Catalyst SystemAlkene SubstrateProductEnantiomeric Excess (ee)
AD-mix-βAlkene precursor for (+)-HiburipyranoneChiral diol intermediateOften >95%
AD-mix-αAlkene precursor for (-)-HiburipyranoneChiral diol intermediateOften >95%

The AD-mix reagents contain the osmium tetroxide catalyst, a reoxidant, and a chiral ligand derived from cinchona alkaloids. rroij.com AD-mix-β contains the (DHQD)₂PHAL ligand and typically yields one diol enantiomer, while AD-mix-α contains the (DHQ)₂PHAL ligand and produces the opposite enantiomer, allowing for selective access to either (+)- or (-)-Hiburipyranone. encyclopedia.pubrroij.com

Validation of Absolute Configuration through Synthetic Correlation

The definitive assignment of the absolute stereochemistry of a natural product is a critical step that validates its structure and allows for further investigation into its biological activity. nih.gov While methods like X-ray crystallography or NMR analysis using chiral derivatizing agents are powerful tools, total synthesis often provides the most unambiguous proof of configuration. nih.govmdpi.com In the case of this compound, the absolute configuration at the C-3 chiral center was decisively determined to be R through the strategic total synthesis of both of its possible enantiomers. researchgate.net

This approach, a form of synthetic correlation, relies on creating the target molecule through a reaction sequence where the stereochemical outcome is known and controlled. mdpi.com Researchers employed the Sharpless asymmetric dihydroxylation as the key stereochemistry-inducing step. researchgate.net This reaction is renowned for its reliability in creating chiral diols from prochiral alkenes with a predictable and high degree of enantioselectivity.

By selecting the appropriate chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine), the synthesis was directed to produce either the (R)- or (S)-enantiomer of a key intermediate, which was then carried forward to the final this compound structure. Upon completion of the syntheses, the optical properties (specifically, the optical rotation) of the synthetic (+)-hiburipyranone were compared to those of the natural isolate. The matching data confirmed that natural this compound possesses the (R) configuration at the C-3 position. researchgate.net This method provides conclusive evidence, as it directly links the known, controlled stereochemistry of the synthetic process to the physical properties of the natural compound.

Comparative Analysis of Synthetic Efficiency and Stereoselectivity

The synthesis of this compound has been approached through different strategies, offering a clear contrast in synthetic efficiency and stereochemical control. researchgate.netoup.com The approaches range from early racemic syntheses to highly stereoselective routes that provide access to enantiomerically pure material. researchgate.netoup.com A comparative analysis highlights the evolution of synthetic methodology and the importance of asymmetric reactions in modern organic chemistry. chemistrydocs.comwikipedia.org

The first reported synthesis of this compound produced the target molecule as a racemate, meaning it contained an equal mixture of both the (R) and (S) enantiomers. oup.com While successful in confirming the connectivity of the molecular structure, this route did not employ any stereocontrol, thus providing no information about the absolute configuration of the natural product. Racemic syntheses are often shorter and technically simpler but are less efficient for producing the biologically relevant single enantiomer, as the maximum theoretical yield of the desired enantiomer is only 50%, and a resolution step would be required for separation.

In contrast, the enantioselective synthesis of this compound represents a more advanced and efficient strategy for obtaining the natural product in its correct stereochemical form. researchgate.net The key to this approach was the use of a powerful and predictable asymmetric reaction—the Sharpless asymmetric dihydroxylation—to set the crucial C-3 stereocenter early in the synthesis. researchgate.net This method not only allows for the synthesis of the natural (R)-enantiomer but also provides access to the unnatural (S)-enantiomer for biological studies, simply by changing the chiral ligand in the dihydroxylation step. researchgate.net One such synthesis achieved a stereoselective product formation with greater than 99% purity. uic.edu

The table below provides a comparative overview of the reported synthetic strategies.

Synthetic Approach Key Strategy Stereochemical Outcome Efficiency Notes Reference(s)
Racemic SynthesisConventional multi-step synthesis without asymmetric control.Produces a 1:1 mixture of (R)- and (S)-hiburipyranone.Confirms molecular structure but requires resolution to isolate the natural enantiomer (max 50% yield). oup.com
Enantioselective SynthesisSharpless Asymmetric Dihydroxylation to establish the C-3 stereocenter.Produces either the (R)- or (S)-enantiomer in high enantiomeric purity (>99%).Highly efficient for producing the desired enantiomer; avoids resolution steps and provides access to both enantiomers for study. researchgate.netuic.edu

This comparison demonstrates a clear progression in synthetic sophistication. While the racemic synthesis was a foundational achievement, the subsequent development of an enantioselective route showcases the power of modern asymmetric catalysis to achieve not only higher efficiency in producing the correct stereoisomer but also to serve as a definitive tool for structural elucidation. researchgate.net

Biosynthetic Investigations of Hiburipyranone

Hypothesized Biosynthetic Pathways of Hiburipyranone

The biosynthesis of this compound is hypothesized to originate from a polyketide pathway, a common route for the formation of dihydroisocoumarins in fungi and bacteria. The core scaffold is likely assembled by a Type I polyketide synthase (PKS). A putative biosynthetic model for this compound has been proposed, suggesting a pathway that involves the action of a core PKS and subsequent tailoring enzymes. researchgate.net This model posits that the PKS assembles a polyketide chain from acetate (B1210297) and malonate units, which then undergoes cyclization and subsequent modifications to yield the final structure.

The proposed pathway likely begins with the formation of a pentaketide (B10854585) intermediate, which is then subjected to a series of reductions and dehydrations, catalyzed by specific domains within the PKS module. nih.gov Following the synthesis of the polyketide chain, it is believed that the molecule is released from the PKS and undergoes cyclization to form the characteristic dihydroisocoumarin ring system. Subsequent tailoring steps, including a crucial bromination event, are thought to be carried out by dedicated enzymes encoded within the same biosynthetic gene cluster.

Enzymatic Machinery Implicated in this compound Biogenesis

The enzymatic machinery responsible for this compound biosynthesis is encoded within a dedicated gene cluster, referred to as the "hib" cluster. ethz.ch While the specific functions of all enzymes in this cluster have not been fully elucidated, it is proposed to contain all the necessary catalytic components for the synthesis of this compound. The central enzyme is a Type I Polyketide Synthase (PKS), which is a large, multifunctional protein responsible for the assembly of the polyketide backbone. nih.govethz.ch

In addition to the PKS, the gene cluster is expected to encode for a suite of tailoring enzymes that modify the polyketide intermediate to produce the final this compound structure. These may include:

Dehydratases (DH): To remove water molecules and introduce double bonds.

Ketoreductases (KR): To reduce keto groups to hydroxyl groups.

Enoylreductases (ER): To reduce double bonds.

Thioesterases (TE): To cleave the final polyketide chain from the PKS.

Halogenases: A crucial enzyme responsible for the regioselective bromination of the aromatic ring, a characteristic feature of this compound.

The identification and characterization of these enzymes are key to fully understanding the biosynthetic pathway.

Proposed Enzyme Type Hypothesized Function in this compound Biosynthesis
Type I Polyketide Synthase (PKS)Assembly of the pentaketide backbone from acetate and malonate precursors.
Dehydratase (DH)Removal of hydroxyl groups to form double bonds in the polyketide chain.
Ketoreductase (KR)Reduction of keto groups to hydroxyl groups.
Thioesterase (TE)Release of the completed polyketide chain from the PKS.
HalogenaseRegioselective bromination of the dihydroisocoumarin core.

Role of Polyketide Synthases (PKS) in Dihydroisocoumarin Biosynthesis

Polyketide synthases are the cornerstone of dihydroisocoumarin biosynthesis. nih.govresearchgate.net These enzymes function as molecular assembly lines, iteratively condensing acyl-CoA precursors to construct a linear polyketide chain. wikipedia.org In fungi, dihydroisocoumarins are typically synthesized by non-reducing or partially reducing iterative Type I PKSs. researchgate.net These PKSs contain a specific set of domains, including a starter unit acyl-carrier protein (ACP) transacylase (SAT), a β-ketoacyl synthase (KS), an acyltransferase (AT), a product template (PT) domain, an ACP, and a thioesterase (TE). researchgate.net

The PKS dictates the length and initial pattern of reduction of the polyketide chain. For dihydroisocoumarins, the PKS typically catalyzes the formation of a pentaketide or hexaketide intermediate. The programming of the PKS, specifically the presence and activity of its reductive domains (ketoreductase and dehydratase), determines the oxidation state of the resulting polyketide. Following assembly, the thioesterase domain catalyzes the release and cyclization of the chain, often through an intramolecular aldol (B89426) condensation, to form the characteristic lactone ring of the dihydroisocoumarin core. nih.govuniprot.org

Genomic and Metabolomic Approaches to Elucidate Biosynthetic Gene Clusters

Modern approaches combining genomics and metabolomics are powerful tools for the discovery and elucidation of natural product biosynthetic pathways. uniprot.orgresearchgate.net Genome mining, for instance, allows for the identification of putative biosynthetic gene clusters (BGCs) based on the presence of key genes, such as those encoding PKSs. uniprot.org The "hib" gene cluster, believed to be responsible for this compound production, was likely identified through such genomic screening of the producing organism. ethz.ch

Once a BGC is identified, targeted gene inactivation or heterologous expression of the cluster in a model host organism can be used to link the genes to the production of a specific metabolite. ethz.ch For example, cloning and expressing the "hib" cluster in a heterologous host would provide definitive proof of its role in this compound biosynthesis. ethz.ch

Metabolomic approaches, such as liquid chromatography-mass spectrometry (LC-MS), can be used to profile the metabolites produced by the native organism and any genetically modified strains. uniprot.org This allows for the detection of this compound and potential biosynthetic intermediates, providing further evidence for the proposed pathway. The integration of genomic and metabolomic data is a key strategy for correlating genes with their metabolic products and unraveling complex biosynthetic networks. researchgate.net

Precursor Incorporation Studies in Biosynthetic Pathway Delineation

Precursor incorporation studies, often using isotopically labeled compounds, are a classical and definitive method for elucidating biosynthetic pathways. snscourseware.org This technique involves feeding a producing organism with a labeled precursor, such as ¹³C-labeled acetate or malonate, and then determining the position of the labels in the final natural product using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

While specific precursor incorporation studies for this compound have not been detailed in the available literature, this methodology would be invaluable for confirming its polyketide origin. By feeding the producing organism with labeled acetate and malonate, it would be possible to map the carbon skeleton of this compound and definitively identify its building blocks. This would provide concrete experimental evidence to support the hypothesized biosynthetic pathway derived from genomic and theoretical analyses.

Exploration of Structure Activity Relationships and Derivative Synthesis

Design and Synthesis of Hiburipyranone Analogues and Derivatives

The synthesis of this compound has been a subject of academic interest, focusing on achieving the natural product's specific structure. Both the racemic mixture and the individual enantiomers of this compound, a cytotoxic metabolite isolated from the marine sponge Mycale adhaerens, have been synthesized. researchgate.netacademictree.org A key step in the enantioselective synthesis was the Sharpless asymmetric dihydroxylation, which was instrumental in determining that the absolute configuration of the natural compound at the C-3 position is (R). researchgate.netresearchgate.netresearchgate.net

Despite the successful synthesis of the parent compound, there is a notable absence of studies dedicated to the rational design and synthesis of a broader library of this compound analogues and derivatives. Research into related dihydroisocoumarins from fungal sources is more extensive, with various new analogues being isolated and characterized, but this line of investigation has not been explicitly extended to this compound. nih.gov

Systematic Structural Modifications of the this compound Skeleton

The scientific literature currently lacks reports on the systematic structural modification of the this compound skeleton. Such studies are crucial for understanding which parts of the molecule are essential for its biological activity. For other classes of natural products, like the spirocyclic bromotyrosine clavatadine C, researchers have synthesized libraries of analogues by modifying specific side chains to probe structure-activity relationships. mdpi.com However, similar comprehensive studies on the this compound framework, such as altering the bromine substituent, modifying the alkyl chain, or changing the stereochemistry at its chiral centers to observe the impact on cytotoxicity, have not been published.

In Vitro Biological Activity Spectrum of this compound and Synthetic Analogues

The primary reported biological activity of this compound is its cytotoxicity. It was first isolated from the Japanese marine sponge Mycale (Aegogropila) adhaerens and demonstrated cytotoxicity against P388 murine leukemia cells with an IC50 value of 0.19 µg/mL. thieme-connect.comthieme-connect.com Further studies confirmed its antitumor properties. uic.edu

CompoundSourceBioactivityCell LineIC50
This compound Marine Sponge (Mycale adhaerens)CytotoxicityP388 Murine Leukemia0.19 µg/mL

This table is based on the initial biological screening data reported for the natural product. No data for synthetic analogues is available.

Mechanisms of Cellular Cytotoxicity

The specific molecular mechanism through which this compound exerts its cytotoxic effects has not been elucidated in the available literature. While it is known to be a cytotoxic agent, the cellular pathways it disrupts, whether by inducing apoptosis, inhibiting cell cycle progression, or targeting specific enzymes, remain unknown. researchgate.net For comparison, other dihydroisocoumarins have been found to inhibit angiogenesis or microtubule assembly, but it is unclear if this compound shares these or other mechanisms. researchgate.net

Specificity and Selectivity in Biological Targets

There is no available research on the target specificity and selectivity of this compound. It is unknown whether its cytotoxic action is specific to certain cancer cell types or if it has a broad-spectrum effect. Furthermore, the precise molecular target or targets within the cell that this compound binds to have not been identified. Research on other complex polyketides, such as the mycalamides, has delved into their specific mechanisms, but such detailed biological investigation is absent for this compound. capes.gov.br

Development of Novel Scaffolds Based on the this compound Motif

The development of novel chemical scaffolds based on a natural product's core structure is a common strategy in drug discovery to generate new compounds with potentially improved properties. scribd.com However, there are no published reports of using the this compound motif as a foundational scaffold for creating new classes of compounds. The research focus has remained on the total synthesis of the natural product itself rather than its use as a template for broader chemical exploration. acs.org

Mechanistic Studies of Hiburipyranone S Biological Actions

Cellular and Subcellular Localization Studies

Detailed studies specifically tracking the cellular and subcellular localization of hiburipyranone are not extensively documented in the available literature. However, based on the nature of its biological activity and the known mechanisms of related compounds, it is plausible that this compound can traverse the cell membrane to interact with intracellular components. The lipophilic character, suggested by its chemical structure, would facilitate its passage across the lipid bilayer of the cell membrane. Further investigation using fluorescently labeled this compound analogs and advanced microscopy techniques would be necessary to precisely determine its distribution within cellular compartments such as the mitochondria, nucleus, or endoplasmic reticulum.

Identification of Molecular Targets and Ligand Interactions

The precise molecular targets of this compound have not been definitively identified. However, its cytotoxic effects suggest that it likely interacts with critical cellular macromolecules, leading to the disruption of essential processes. The α,β-unsaturated lactone moiety present in the isocoumarin (B1212949) scaffold is a key structural feature that could act as a Michael acceptor, enabling covalent adduction to nucleophilic residues (such as cysteine or lysine) on target proteins. This type of interaction can lead to the irreversible inhibition of enzyme activity or the disruption of protein function.

Potential molecular targets could include enzymes involved in critical metabolic pathways, signaling proteins that regulate cell proliferation and survival, or components of the cellular stress response machinery. The identification of these targets will require further studies, such as affinity chromatography using this compound-based probes or proteomic profiling of cells treated with the compound.

Modulation of Biochemical Pathways by this compound

The cytotoxic activity of this compound strongly implies its ability to modulate key biochemical pathways essential for cell survival and proliferation. While specific pathways affected by this compound have not been fully elucidated, its cytotoxic effects against leukemia cells suggest potential interference with pathways that are often dysregulated in cancer. thieme-connect.comthieme-connect.com

Possible modulated pathways could include:

Apoptosis: Many natural product-derived cytotoxic agents induce programmed cell death. This compound may trigger apoptosis by activating intrinsic or extrinsic pathways, possibly through the generation of reactive oxygen species (ROS) or by directly targeting components of the apoptotic machinery.

Cell Cycle Regulation: Disruption of the normal cell cycle progression is a common mechanism of anticancer compounds. This compound could potentially cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.

Signal Transduction Pathways: Key signaling pathways that control cell growth, such as the MAPK or PI3K/Akt pathways, are often targets of cytotoxic compounds. This compound may inhibit or dysregulate these pathways, leading to a reduction in cell viability.

Further research, including gene and protein expression profiling, is needed to delineate the specific biochemical pathways modulated by this compound.

Comparative Analysis of Action Mechanisms with Related Natural Products

This compound belongs to the broad class of isocoumarin natural products, many of which exhibit diverse biological activities. scribd.com A comparative analysis with structurally related compounds can provide insights into its potential mechanisms of action.

Goniothalamin (B1671989) , a styryl-lactone with a similar α,β-unsaturated lactone core, is known to induce apoptosis in various cancer cell lines. researchgate.netnih.govbiocrick.comspandidos-publications.comoup.comnih.gov Mechanistic studies have shown that goniothalamin can induce DNA damage, generate reactive oxygen species (ROS), and modulate the expression of key apoptotic proteins like p53 and caspases. researchgate.netoup.comnih.gov It can also cause cell cycle arrest at the G2/M phase. nih.govspandidos-publications.com

(+)-Goniodiol , another related styryl-lactone, has been investigated for its potential in glaucoma treatment. ontosight.ai It acts as a rho-kinase (ROCK) inhibitor, leading to the relaxation of the trabecular meshwork and a reduction in intraocular pressure. ontosight.ai While its primary application differs from the cytotoxic profile of this compound, the ability to inhibit specific kinases highlights a potential mode of action for this class of compounds.

The presence of a bromine atom in this compound's structure is a notable difference from many other related natural products and could significantly influence its biological activity and mechanism of action. Halogenation can alter the electronic properties of the molecule, potentially enhancing its reactivity as a Michael acceptor or influencing its binding affinity for specific molecular targets.

Future Directions and Research Perspectives

Innovations in Chemoenzymatic Synthesis of Hiburipyranone

The total chemical synthesis of complex natural products like this compound is often challenging and may not be economically viable for large-scale production. ethz.ch Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, presents a promising avenue for a more efficient and sustainable production route. mdpi.com Future research will likely focus on developing a convergent chemoenzymatic pathway to this compound.

Key research objectives in this area include:

Identification and Characterization of Key Enzymes: The biosynthetic pathway of this compound involves polyketide synthases (PKSs). ethz.ch A critical step will be to identify, isolate, and characterize the specific enzymes responsible for the core polyketide chain assembly, cyclization, and particularly the bromination, which adds a unique chemical feature to the molecule.

In Vitro Reconstitution and Biocatalytic Modules: Once identified, these enzymes could be used as biocatalysts in a cell-free system. For instance, the core isocoumarin (B1212949) structure could be synthesized chemically, followed by enzymatic modifications, such as late-stage halogenation, to yield the final product. nih.gov Thioesterase (TE) domains, which are crucial for macrocyclization in the biosynthesis of many polyketides, could be engineered and utilized for the final ring-closing step. beilstein-journals.org

Biosynthetic Engineering for Enhanced Production and Diversification

Harnessing the power of synthetic biology and metabolic engineering offers a powerful strategy to improve the production of this compound and to create structural diversity. As this compound is produced by a marine microorganism, likely as part of a complex biosynthetic gene cluster (BGC), engineering this pathway in a heterologous host is a key future direction. ethz.ch

Future research in biosynthetic engineering will likely involve:

Heterologous Expression of the this compound BGC: The entire gene cluster responsible for this compound production could be cloned and expressed in a more tractable host organism, such as Streptomyces or E. coli. researchgate.net This would facilitate easier genetic manipulation and optimization of production conditions, overcoming the limitations of working with potentially slow-growing or unculturable native producers.

Pathway Optimization and Metabolic Flux Enhancement: Once the pathway is established in a heterologous host, various strategies can be employed to boost yields. This includes overexpressing rate-limiting enzymes, deleting competing metabolic pathways, and optimizing the supply of essential precursors like malonyl-CoA and brominating agents. nih.govnih.gov For example, engineering the supply of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a crucial cofactor for P450 enzymes often involved in natural product biosynthesis, can significantly enhance production. nih.gov

Combinatorial Biosynthesis for Analog Generation: The modular nature of polyketide synthases allows for domain swapping and genetic modifications to create novel "unnatural" natural products. researchgate.net By altering specific domains within the this compound PKS assembly line, researchers could potentially change the length of the polyketide chain, the pattern of reduction, or the type of starter unit, leading to a diverse array of this compound analogs. This approach could also involve introducing genes from other pathways to add different functional groups.

Computational Chemistry and Molecular Modeling for Predictive Activity

Computational approaches are becoming indispensable tools in modern chemistry and drug discovery for predicting molecular properties and interactions. researchgate.netunifap.br For this compound, computational chemistry and molecular modeling can provide profound insights into its structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs.

Future research in this domain will focus on:

Target Identification and Binding Site Prediction: A primary goal is to identify the biological target(s) of this compound. Molecular docking simulations can be used to screen this compound against libraries of known protein structures to predict potential binding partners. These computational models can generate hypotheses about its mechanism of action that can then be validated experimentally.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies: QM/MM calculations can be employed to study the electronic structure of this compound and to model its interaction with its biological target at an atomic level. nih.gov This can help in understanding the key intermolecular forces (e.g., hydrogen bonds, halogen bonds) that govern binding affinity and specificity. Such studies can also rationalize the reactivity and stability of the molecule. anu.edu.au

Predictive SAR Modeling: By generating a virtual library of this compound analogs and calculating their physicochemical and structural properties, researchers can build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. This predictive power accelerates the drug discovery process and reduces the reliance on resource-intensive screening. unifap.br

Integration with Modern Drug Discovery Platforms

The discovery and development of new drugs is a long and complex process. nih.gov Integrating the study of this compound with modern drug discovery platforms can significantly accelerate its journey from a natural product lead to a potential clinical candidate. These platforms leverage automation, high-throughput screening, and artificial intelligence to streamline various stages of drug development. monash.edu

Future directions for integration include:

High-Throughput Screening (HTS): Once a sustainable supply of this compound and its analogs is established through synthesis or biosynthetic engineering, these compounds can be subjected to HTS against large panels of cancer cell lines and other disease models. This will rapidly provide a broad overview of their biological activity spectrum and help identify the most promising therapeutic areas. researchgate.net

Phenotypic Drug Discovery: Beyond target-based approaches, phenotypic screening assays can reveal the effects of this compound on cell morphology, function, or behavior without a priori knowledge of the molecular target. This can uncover unexpected therapeutic applications and provide valuable clues about the compound's mechanism of action.

AI-Driven Drug Discovery: Artificial intelligence and machine learning are revolutionizing drug discovery by analyzing vast datasets to identify new drug targets, design novel molecules, and predict their properties. nih.govcoherentsolutions.com AI platforms can analyze the screening data for this compound and its analogs to build predictive models, identify complex SAR trends, and even design novel this compound-based structures with optimized activity and drug-like properties. labiotech.eu

Interdisciplinary Research Collaborations in Marine Chemical Biology

The study of marine natural products like this compound is inherently interdisciplinary, residing at the crossroads of chemistry, biology, ecology, and pharmacology. ucsd.edu Fostering collaborations between researchers from diverse fields is crucial for comprehensively understanding and exploiting the therapeutic potential of this compound. frontiersin.orgmba.ac.uk

Key areas for interdisciplinary collaboration include:

Marine Ecology and Chemical Ecology: Collaborations with marine ecologists can provide insights into the natural role of this compound. Understanding why the source organism produces this compound (e.g., for defense, communication) can offer clues about its biological activity and potential targets.

Microbiology and Genomics: Working with marine microbiologists and genomic scientists is essential for identifying the producing organism and its biosynthetic gene cluster. ethz.ch This collaboration is the foundation for all biosynthetic engineering efforts.

Pharmacology and Medicine: Strong partnerships with pharmacologists and clinicians are necessary to rigorously evaluate the therapeutic potential of this compound in relevant preclinical and eventually clinical models of disease. This ensures that the research remains focused on addressing unmet medical needs.

Global Research Networks: The establishment of international and inter-institutional collaborations can pool resources, expertise, and access to unique marine environments. frontiersin.org Such networks, like the Interdisciplinary Centre of Marine and Environmental Research (CIIMAR), facilitate the exchange of knowledge and accelerate progress in the field of marine drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.